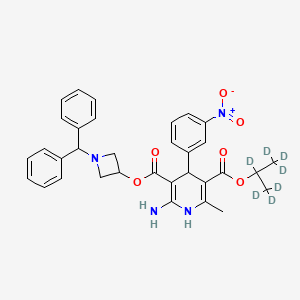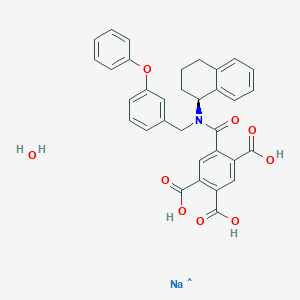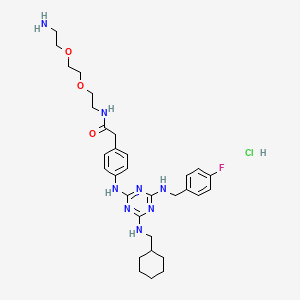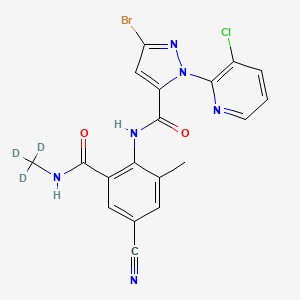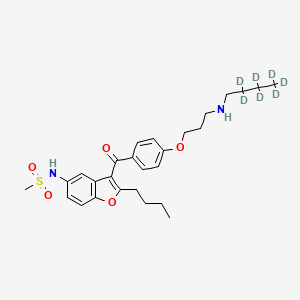
EMD-1204831
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
EMD 1204831 is an inhibitor of the receptor tyrosine kinase MET (hepatocyte growth factor receptor) with potential antineoplastic activity. MET inhibitor EMD 1204831 selectively binds to MET tyrosine kinase, thereby disrupting MET-mediated signal transduction pathways. This may induce cell death in tumor cells overexpressing this kinase. MET is overexpressed or mutated in many tumor cell types, and plays key roles in tumor cell proliferation, survival, invasion, and metastasis, and tumor angiogenesis. Check for active clinical trials or closed clinical trials using this agent. (NCI Thesaurus).
Scientific Research Applications
Empirical Mode Decomposition in Fault Diagnosis
Empirical Mode Decomposition (EMD) is a vital signal processing technique for fault diagnosis in rotating machinery. It decomposes complex signals into intrinsic mode functions (IMFs), assisting in identifying and diagnosing faults in machinery components like bearings, gears, and rotors. However, challenges like mode mixing are addressed by Ensemble Empirical Mode Decomposition (EEMD), which enhances the extraction of physically meaningful components from the signal for accurate fault diagnosis (Lei et al., 2013), (Lei et al., 2009).
EMD in Analyzing Non-linear and Non-stationary Signals
EMD is acknowledged for its adaptive nature in analyzing non-linear and non-stationary signals. It's an essential tool in fields like meteorology, structural stability analysis, and medical studies. Despite its heuristic elements, methods like Synchrosqueezed Wavelet Transforms capture the essence of EMD, offering a structured approach to decompose functions into harmonic components (Daubechies et al., 2011).
EMD in Healthcare and Medical Research
EMD's adaptability extends to healthcare, where its application in HIV medication adherence research provides a robust and rich dataset. Its role in measuring antiretroviral adherence and the clarity it brings to adherence outcomes is significant, though it's not without pitfalls and requires clear reporting in studies for effective comparison (Fennie et al., 2006), (Bova et al., 2005).
EMD in Image Processing and Analysis
EMD proves its versatility in image retrieval, offering a robust metric based on the minimal cost to transform one distribution into another. This method is seen as more effective than histogram matching, adapting to variable-length representations and partial matching. Its application in remote sensing for fusing multisource data and generating high-quality satellite images showcases its potential in visual data processing (Rubner et al., 2000), (Shi et al., 2009).
properties
Appearance |
Solid powder |
|---|---|
synonyms |
EMD1204831; EMD-1204831; EMD 1204831.; NONE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




